2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the indole derivative with morpholine and formaldehyde under acidic conditions to introduce the morpholinomethyl group.
Formation of the Benzohydrazide Moiety: The final step involves the reaction of the intermediate compound with 2-methoxybenzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-METHOXY-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methoxyindole: A simpler indole derivative with potential anticancer properties.
2-Alkoxyindole: Another indole derivative with diverse biological activities.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-methoxybenzamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-9-5-3-7-16(18)20(26)23-22-19-15-6-2-4-8-17(15)25(21(19)27)14-24-10-12-29-13-11-24/h2-9,27H,10-14H2,1H3 |
InChI Key |
HHBGFOHYGMZBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O |
Origin of Product |
United States |
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